trans-4-Fluorotetrahydrofuran-3-ol

Catalog No.
S900210
CAS No.
1793113-98-0
M.F
C4H7FO2
M. Wt
106.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Fluorotetrahydrofuran-3-ol

CAS Number

1793113-98-0

Product Name

trans-4-Fluorotetrahydrofuran-3-ol

IUPAC Name

(3R,4R)-4-fluorooxolan-3-ol

Molecular Formula

C4H7FO2

Molecular Weight

106.1 g/mol

InChI

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1

InChI Key

INQHWCYKASVEQT-QWWZWVQMSA-N

SMILES

C1C(C(CO1)F)O

Canonical SMILES

C1C(C(CO1)F)O

Isomeric SMILES

C1[C@H]([C@@H](CO1)F)O

Potential Applications:

Based on its chemical structure, trans-4-Fluorotetrahydrofuran-3-ol possesses a fluorinated furan ring and an alcohol functional group. Compounds with similar structures have been explored in various research fields, including:

  • Medicinal Chemistry: Fluorinated heterocyclic compounds like furans can be of interest in drug discovery due to their potential for unique biological properties. However, there is no documented research specifically investigating trans-4-Fluorotetrahydrofuran-3-ol for medicinal applications.
  • Organic Synthesis: Fluorinated molecules can be valuable intermediates or building blocks in organic synthesis. Compounds with a furan ring and an alcohol group can participate in various reactions for the construction of more complex molecules. However, specific synthetic applications of trans-4-Fluorotetrahydrofuran-3-ol haven't been documented yet in scientific literature.

Finding More Information:

Due to the limited public information on trans-4-Fluorotetrahydrofuran-3-ol, further exploration might be necessary to uncover its potential research applications. Here are some resources you can explore:

  • Chemical Databases: Scientific databases like PubChem () provide information on the structure and properties of chemicals. While they might not have specific research applications listed, they can offer clues based on the compound's structure and functional groups.
  • Patent Literature: Patent databases can reveal potential applications of a compound if it has been included in a patent filing for a specific use.
  • Scientific Literature Search: Conducting a search in scientific databases using keywords like "trans-4-Fluorotetrahydrofuran-3-ol" and related terms might uncover research articles or reports that discuss its properties or potential applications.

Trans-4-Fluorotetrahydrofuran-3-ol is a chemical compound characterized by its tetrahydrofuran ring, which is a five-membered cyclic ether. The presence of a fluorine atom at the fourth position and a hydroxyl group at the third position makes this compound of particular interest in various fields of chemistry. Its molecular formula is C4H9FNO, and it exhibits unique properties due to the electronegativity of the fluorine atom, which influences its reactivity and interactions with other chemical species.

, primarily due to its functional groups. Key reactions include:

  • Nucleophilic Substitution Reactions: The hydroxyl group can act as a leaving group, allowing for substitution reactions with nucleophiles.
  • Dehydration Reactions: Under acidic conditions, trans-4-Fluorotetrahydrofuran-3-ol can undergo dehydration to form an alkene.
  • Reduction Reactions: The hydroxyl group can be reduced to form an alkane or further functionalized into other alcohols or ethers.

These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity in various contexts.

Research indicates that trans-4-Fluorotetrahydrofuran-3-ol may exhibit biological activity, particularly in medicinal chemistry. Compounds with similar structures have shown potential as:

  • Antimicrobial Agents: Fluorinated compounds often possess enhanced biological activity against bacteria and fungi.
  • Pharmacological Agents: Due to its unique structure, trans-4-Fluorotetrahydrofuran-3-ol may serve as a scaffold for developing new drugs targeting specific biological pathways.

Further studies are needed to fully elucidate its biological effects and potential therapeutic applications.

The synthesis of trans-4-Fluorotetrahydrofuran-3-ol can be achieved through various methods:

  • Fluorination of Tetrahydrofuran Derivatives: Starting from tetrahydrofuran or its derivatives, selective fluorination using reagents such as N-fluorobenzenesulfonimide can yield the desired compound.
  • Reduction of Fluorinated Intermediates: Intermediate compounds like 4-fluorotetrahydrofuran can be reduced to introduce the hydroxyl group at the third position.
  • Borrowing Hydrogen Methodology: This method involves the activation of alcohols followed by C–C bond formation, allowing for the synthesis of complex derivatives including trans-4-Fluorotetrahydrofuran-3-ol from simpler precursors .

These methods highlight the versatility in synthesizing this compound and its derivatives.

Trans-4-Fluorotetrahydrofuran-3-ol has potential applications in several areas:

  • Pharmaceutical Development: Its unique structure may serve as a building block for new therapeutic agents.
  • Chemical Synthesis: It can be utilized as an intermediate in synthesizing more complex organic compounds.
  • Material Science: Its properties may be explored for developing new materials with specific functionalities.

The versatility of this compound opens avenues for innovative applications across multiple scientific disciplines.

Interaction studies involving trans-4-Fluorotetrahydrofuran-3-ol focus on its reactivity with various substrates:

  • Reactivity with Nucleophiles: The hydroxyl group makes it susceptible to nucleophilic attack, facilitating diverse reaction pathways.
  • Complex Formation: Studies may explore how this compound interacts with metal catalysts or other organic molecules to form stable complexes.
  • Biological Interactions: Understanding how this compound interacts with biological systems could unveil its pharmacological potential and toxicity profile.

These studies are crucial for assessing the compound's utility in practical applications.

Trans-4-Fluorotetrahydrofuran-3-ol shares structural similarities with several compounds, which allows for comparative analysis:

Compound NameMolecular FormulaUnique Features
4-FluorotetrahydrofuranC4H8FNOLacks hydroxyl group; used primarily in synthesis
4-AminotetrahydrofuranC4H9NO2Contains amine instead of fluorine; different reactivity
3-FluorotetrahydrofuranC4H9FNOFluorine at position three; alters biological activity
Trans-2-FluorotetrahydrofuranC4H8FNODifferent stereochemistry affecting properties

The uniqueness of trans-4-Fluorotetrahydrofuran-3-ol lies in its specific positioning of functional groups, which influences its reactivity, biological activity, and potential applications compared to these similar compounds. Each compound presents distinct characteristics that can be leveraged in various chemical and biological contexts.

Molecular Structure and Geometry

trans-4-Fluorotetrahydrofuran-3-ol represents a fluorinated derivative of the five-membered heterocyclic compound tetrahydrofuran, incorporating both fluorine and hydroxyl functional groups in a trans configuration [1] [2]. The molecular formula C₄H₇FO₂ indicates a molecular weight of 106.1 g/mol, with the compound existing as a yellow oil under standard conditions [1] [3]. The Chemical Abstracts Service registry number 1793113-98-0 uniquely identifies this stereoisomer [1] [2] [4].

PropertyValueReference
Molecular FormulaC₄H₇FO₂ [1] [2] [3]
Molecular Weight (g/mol)106.1 [3] [5]
CAS Number1793113-98-0 [1] [2] [4] [3]
IUPAC Name(3R,4R)-4-fluorotetrahydrofuran-3-ol [2] [6]
Physical StateYellow oil [1]
Purity≥97% [3]

The molecular architecture consists of a five-membered oxolane ring with fluorine substitution at the 4-position and hydroxyl substitution at the 3-position [6]. The ring system maintains the characteristic envelope conformation typical of tetrahydrofuran derivatives, though the presence of electronegative substituents influences the geometric parameters [7] [8]. The oxygen atom occupies a position within the ring structure, creating an ether linkage that contributes to the overall molecular stability [9].

Geometric analysis reveals that the fluorine-carbon bond length and carbon-oxygen bond distances are influenced by the electronic effects of the substituents [10]. The presence of the fluorine atom introduces significant electronegativity differences that affect the electron density distribution around the ring system [11]. The hydroxyl group at the 3-position provides hydrogen bonding capabilities that can influence both intramolecular and intermolecular interactions [12].

Stereochemical Features

The stereochemical complexity of trans-4-fluorotetrahydrofuran-3-ol arises from the presence of two chiral centers at positions 3 and 4 of the tetrahydrofuran ring [2] [6]. The trans designation indicates that the fluorine and hydroxyl substituents are positioned on opposite faces of the ring system, creating a specific three-dimensional arrangement [1].

ParameterValueReference
Absolute Configuration(3R,4R) [2] [6]
Stereocenter C3R [2] [6]
Stereocenter C4R [2] [6]
InChI Code1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 [6]
InChI KeyINQHWCYKASVEQT-QWWZWVQMSA-N [6]
SMILES NotationC1C@HO [6]

(3R,4R) Configuration Analysis

The (3R,4R) absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, where the stereochemical arrangement at each chiral center is determined by the spatial positioning of substituents [2] [6]. At the 3-position, the R configuration indicates that when viewing the molecule along the carbon-hydrogen bond, the priority sequence of substituents follows a clockwise arrangement [13]. Similarly, the 4-position exhibits R stereochemistry, establishing the overall (3R,4R) configuration [6].

The stereochemical integrity of this configuration is maintained through the rigid five-membered ring structure, which restricts free rotation around the carbon-carbon bonds [14]. The trans relationship between the fluorine and hydroxyl groups results from their positioning on opposite sides of the ring plane, creating a specific spatial arrangement that distinguishes this isomer from its cis counterpart [15].

Nuclear magnetic resonance spectroscopy confirms the stereochemical assignment through characteristic coupling patterns and chemical shift values [16]. The fluorine-proton coupling constants and the hydroxyl proton chemical shifts provide diagnostic information for stereochemical determination [17]. The stereochemical configuration influences the overall molecular properties, including hydrogen bonding patterns and conformational preferences [18].

Conformational Analysis of the Oxolane Ring

The oxolane ring system in trans-4-fluorotetrahydrofuran-3-ol adopts conformations that are influenced by both steric and electronic factors [7] [8]. Computational studies demonstrate that the five-membered ring exhibits puckering behavior, with the ring atoms deviating from planarity to minimize steric interactions [14] [19]. The presence of fluorine and hydroxyl substituents creates additional conformational constraints that affect the overall ring geometry [20].

The ring pucker analysis reveals that the compound preferentially adopts envelope conformations, where one ring atom is displaced from the plane formed by the other four atoms [7]. The position of maximum pucker varies depending on the specific substitution pattern and the electronic effects of the substituents [8]. Molecular dynamics simulations indicate that the ring undergoes rapid pseudorotation, interconverting between different envelope conformations [19].

The fluorine substitution at the 4-position introduces significant electronic effects that influence the conformational preferences [20] [18]. The electronegative fluorine atom creates a dipole moment that can interact with other polar groups within the molecule, stabilizing certain conformations over others [21]. The hydroxyl group at the 3-position can participate in intramolecular hydrogen bonding, further constraining the conformational freedom of the ring system [12].

Temperature-dependent conformational behavior has been observed in related tetrahydrofuran derivatives, with lower temperatures favoring more rigid conformations and higher temperatures allowing increased conformational flexibility [8]. The energy barriers between different conformational states are typically low, allowing for rapid interconversion under normal conditions [19].

Comparative Structural Analysis with Related Tetrahydrofuran Derivatives

The structural characteristics of trans-4-fluorotetrahydrofuran-3-ol can be understood through comparison with related tetrahydrofuran derivatives [12] [22]. The parent compound tetrahydrofuran exhibits a flexible five-membered ring system with rapid pseudorotation [7] [8]. Introduction of substituents at various positions alters both the geometric parameters and conformational behavior [9].

CompoundMolecular FormulaKey Structural FeaturesReference
TetrahydrofuranC₄H₈OFive-membered ether ring [7] [8] [9]
3-HydroxytetrahydrofuranC₄H₈O₂Hydroxyl group at C3 [12] [22]
trans-4-Fluorotetrahydrofuran-3-olC₄H₇FO₂Fluorine at C4, Hydroxyl at C3, trans configuration [1] [2] [6]
4-FluorotetrahydrofuranC₄H₇FOFluorine substitution at C4General knowledge
trans-4-Fluorotetrahydrofuran-3-amineC₄H₈FNOFluorine at C4, Amine at C3, trans configuration [23]

The introduction of fluorine substituents in tetrahydrofuran derivatives creates significant changes in electronic properties and molecular geometry [24] [25]. Fluorinated heterocycles exhibit altered hydrogen bonding patterns, modified basicity, and changed conformational preferences compared to their non-fluorinated counterparts [18]. The fluorine atom's high electronegativity and small size allow it to participate in unique intermolecular interactions while maintaining the overall molecular framework [21].

3-Hydroxytetrahydrofuran serves as a direct structural analog, differing only in the absence of the fluorine substituent [12] [22]. This compound exhibits similar conformational behavior but lacks the electronic effects introduced by fluorination [12]. The hydroxyl group at the 3-position provides hydrogen bonding capabilities that influence both intramolecular and intermolecular interactions [22].

The trans-4-fluorotetrahydrofuran-3-amine analog demonstrates how different heteroatoms at the 3-position affect the overall molecular properties [23]. The amine functionality introduces different electronic effects and hydrogen bonding patterns compared to the hydroxyl group [23]. The stereochemical relationship between substituents remains consistent across these related compounds [23].

Computational Structural Investigations

Density functional theory calculations provide detailed insights into the electronic structure and conformational behavior of trans-4-fluorotetrahydrofuran-3-ol [10] [11]. The B3LYP functional with appropriate basis sets has been employed to optimize molecular geometries and calculate electronic properties [11] [26]. These computational studies reveal the influence of fluorine substitution on the overall molecular characteristics [10].

Frontier molecular orbital analysis demonstrates the electronic effects of the fluorine and hydroxyl substituents on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [10] [11]. The electronegativity of fluorine significantly affects the electron density distribution, creating polarized regions within the molecule [27]. The hydroxyl group contributes to the overall dipole moment and influences the molecular electrostatic potential [11].

Computational conformational analysis reveals the energy differences between various ring conformations [20] [9]. The calculations indicate that envelope conformations are energetically favored, with specific conformers stabilized by favorable electronic interactions [20]. The energy barriers for ring pseudorotation are typically low, consistent with the flexible nature of five-membered ring systems [9].

Natural bond orbital analysis provides information about the bonding characteristics and charge distribution within the molecule [26]. The fluorine substitution creates significant changes in the natural atomic charges, affecting the overall molecular polarity [26]. The hydroxyl group participates in hydrogen bonding interactions that can be quantified through computational analysis [11].

Vibrational frequency calculations confirm the structural assignments and provide information about molecular dynamics [11] [26]. The characteristic vibrational modes associated with the carbon-fluorine and carbon-oxygen bonds can be identified and compared with experimental spectroscopic data [10]. These calculations support the stereochemical assignments and conformational preferences determined through other analytical methods [11].

Hydroxyl Group Chemistry

The hydroxyl group in trans-4-fluorotetrahydrofuran-3-ol exhibits characteristic alcohol reactivity patterns, functioning as both a nucleophile and electrophile depending on reaction conditions [5]. The hydroxyl group demonstrates high solubility in polar solvents including water, ethanol, and methanol due to hydrogen bonding capabilities [5]. This functional group participates readily in acid-base reactions, with the oxygen atom serving as a Lewis base capable of forming coordinate bonds with Lewis acids [6].

The hydroxyl group undergoes typical alcohol transformations including:

  • Nucleophilic substitution reactions where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions
  • Dehydration reactions leading to alkene formation, though the ring structure constrains the elimination pathways
  • Oxidation reactions converting the secondary alcohol to ketone derivatives
  • Esterification reactions with carboxylic acids and acid derivatives [5]

The position of the hydroxyl group at the 3-position of the tetrahydrofuran ring creates specific steric and electronic effects that influence its reactivity profile compared to simple secondary alcohols [7].

Carbon-Fluorine Bond Characteristics

The carbon-fluorine bond in trans-4-fluorotetrahydrofuran-3-ol represents one of the strongest single bonds in organic chemistry, with bond dissociation energies ranging from 115-130 kcal/mol [8] [9]. This exceptional bond strength results from the high electronegativity difference between carbon (2.55) and fluorine (4.0), creating significant partial charges (Cδ+—Fδ-) and substantial ionic character [8] [10].

Structural Properties of the C-F Bond:

  • Bond length: Approximately 1.35 Å, shorter than other carbon-halogen bonds [8]
  • Bond polarity: Highly polarized with fluorine bearing substantial negative charge [10]
  • Electrostatic stabilization: The attraction between Cδ+ and Fδ- contributes significantly to bond strength [11]

The C-F bond demonstrates remarkable chemical inertness, resisting hydrolysis, oxidation, thermal degradation, and attack by acids and bases [9]. This stability makes fluorinated compounds persistent and contributes to their unique properties in pharmaceutical and materials applications [9] [12].

Acid-Base Properties

trans-4-Fluorotetrahydrofuran-3-ol exhibits amphoteric behavior due to the presence of both acidic and basic functional groups. The hydroxyl group acts as a weak Brønsted acid, capable of donating a proton under basic conditions, while the oxygen atoms in both the hydroxyl group and the ether linkage can function as Lewis bases [13].

Acidity Considerations:

  • The fluorine substituent exerts a strong electron-withdrawing effect through induction, increasing the acidity of adjacent C-H bonds [14]
  • The hydroxyl group acidity is enhanced by the electron-withdrawing fluorine atom, making deprotonation more favorable than in non-fluorinated analogs
  • The tetrahydrofuran ring oxygen provides basic sites for protonation or coordination with Lewis acids [6]

Basicity Characteristics:

  • The compound can coordinate with Lewis acids through both oxygen atoms
  • Tetrahydrofuran derivatives generally exhibit stronger Lewis basicity than simple ethers due to ring strain effects [13]
  • Formation of hydrogen bonds with protic solvents influences solubility and reactivity patterns [5]

Nucleophilic and Electrophilic Reaction Profiles

The reactivity profile of trans-4-fluorotetrahydrofuran-3-ol in nucleophilic and electrophilic reactions reflects the electronic effects of both functional groups and the ring system constraints.

Nucleophilic Reactivity:

  • The hydroxyl oxygen serves as a nucleophilic center capable of attacking electrophilic carbon centers [15]
  • Ring oxygen can participate in nucleophilic coordination, particularly with metal centers or strong Lewis acids [6]
  • The fluorine atom, despite its electronegativity, shows minimal nucleophilic character due to its strong bond with carbon [16]

Electrophilic Reactivity:

  • The carbon bearing the fluorine substituent becomes electrophilic due to the strong electron-withdrawing effect of fluorine [16]
  • Under strongly acidic conditions, protonation of the hydroxyl group can create a leaving group for substitution reactions
  • The tetrahydrofuran ring can undergo ring-opening reactions when attacked by strong nucleophiles, particularly under Lewis acid catalysis [17] [18]

Substitution Mechanisms:

  • Nucleophilic aromatic substitution reactions involving fluorine are facilitated by the electron-withdrawing nature of the fluorine substituent [16]
  • The C-F bond is exceptionally resistant to nucleophilic attack under normal conditions due to its high bond strength [8]
  • Ring-opening reactions may proceed through SN2 or SN1 mechanisms depending on reaction conditions and the nature of attacking nucleophiles [17]

Oxidation and Reduction Behavior

The oxidation and reduction chemistry of trans-4-fluorotetrahydrofuran-3-ol is primarily governed by the secondary alcohol functionality, while the C-F bond remains largely unreactive under typical oxidative and reductive conditions.

Oxidation Reactions:

  • Alcohol oxidation: The secondary hydroxyl group readily undergoes oxidation to form the corresponding ketone using oxidizing agents such as chromium-based reagents, permanganate, or modern catalytic systems [19]
  • Ring oxidation: Under harsh oxidative conditions, the tetrahydrofuran ring may undergo ring-opening oxidation, though the C-F bond remains intact [19]
  • Selectivity: The presence of fluorine can influence the regioselectivity and rate of oxidation reactions through electronic effects [19]

Reduction Reactions:

  • Carbonyl reduction: If oxidized to the ketone, the compound can be reduced back to the alcohol using hydride reducing agents
  • C-F bond stability: The carbon-fluorine bond is exceptionally resistant to reductive cleavage, requiring specialized conditions such as those found in certain metalloenzyme systems [20]
  • Ring reduction: The tetrahydrofuran ring system is generally stable to reduction conditions due to its saturated nature

Resistance to Degradation:

  • The C-F bond provides exceptional stability against both oxidative and reductive degradation [9]
  • Thermal stability is enhanced by the presence of fluorine, making the compound resistant to decomposition at elevated temperatures [12]
  • Chemical inertness allows the compound to survive harsh reaction conditions that would destroy non-fluorinated analogs [9]

Thermal Stability and Decomposition Pathways

trans-4-Fluorotetrahydrofuran-3-ol exhibits enhanced thermal stability compared to its non-fluorinated counterparts due to the exceptional strength of the C-F bond and the unique properties conferred by fluorine substitution [12] [21].

Thermal Stability Characteristics:

  • Enhanced stability: The presence of the C-F bond significantly increases thermal decomposition temperatures compared to analogous non-fluorinated compounds [21]
  • Storage stability: The compound requires storage at 0-8°C for optimal stability, though it shows good thermal resistance at ambient temperatures [2]
  • Decomposition onset: Thermal decomposition typically begins at elevated temperatures (>200°C) due to the stability of the C-F bond [21]

Decomposition Pathways:

Primary Decomposition Routes:

  • Alcohol dehydration: At elevated temperatures, the hydroxyl group may undergo elimination to form fluorinated alkenes, though ring constraints limit this pathway
  • Ring-opening: The tetrahydrofuran ring may undergo thermally-induced ring-opening at high temperatures, particularly in the presence of catalysts [17]
  • C-F bond cleavage: Only occurs under extreme conditions (>400°C) or in the presence of specialized catalysts, as the C-F bond is among the most thermally stable in organic chemistry [20]

Influence of Structural Features:

  • The electron-withdrawing fluorine atom stabilizes the overall molecular framework through inductive effects [12]
  • Ring strain in the five-membered tetrahydrofuran system may contribute to thermal sensitivity under extreme conditions [17]
  • The secondary alcohol functionality represents the most thermally labile component of the molecule [19]

Decomposition Products:

  • Primary products: Fluorinated alkenes, hydrogen fluoride, and ring-opened fragments
  • Secondary products: Various fluorinated organic compounds and potentially toxic HF gas under high-temperature decomposition
  • Stability comparison: Significantly more stable than corresponding chlorinated, brominated, or non-halogenated analogs [12]

XLogP3

-0.4

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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